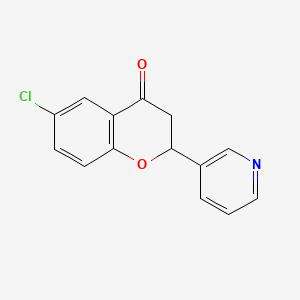

6-Chloro-2-(pyridin-3-YL)chroman-4-one

Description

Structure

3D Structure

Properties

CAS No. |

1777-63-5 |

|---|---|

Molecular Formula |

C14H10ClNO2 |

Molecular Weight |

259.69 g/mol |

IUPAC Name |

6-chloro-2-pyridin-3-yl-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C14H10ClNO2/c15-10-3-4-13-11(6-10)12(17)7-14(18-13)9-2-1-5-16-8-9/h1-6,8,14H,7H2 |

InChI Key |

AOCNPHAGBNMEHK-UHFFFAOYSA-N |

Canonical SMILES |

C1C(OC2=C(C1=O)C=C(C=C2)Cl)C3=CN=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Reactivity of Chroman 4 Ones

Established Synthetic Pathways for the Chroman-4-one Scaffold

The construction of the chroman-4-one ring system can be achieved through several reliable synthetic routes. These pathways range from classical condensation reactions to modern photoredox-catalyzed approaches, each offering distinct advantages in terms of substrate scope, efficiency, and reaction conditions.

Base-Mediated Aldol Condensation Followed by Intramolecular Oxa-Michael Cyclization

A foundational and widely employed method for synthesizing 2-substituted chroman-4-ones, particularly flavanone (B1672756) derivatives (2-aryl-chroman-4-ones), involves a two-step sequence that is often performed in a single pot. rsc.orgnih.gov The process commences with a base-catalyzed Aldol condensation, specifically a Claisen-Schmidt condensation, between a 2'-hydroxyacetophenone (B8834) and an appropriate aldehyde. rsc.org This initial reaction forms a 2'-hydroxychalcone (B22705) intermediate.

Following its formation, the 2'-hydroxychalcone undergoes a subsequent intramolecular conjugate addition, also known as an oxa-Michael cyclization. nepjol.info In this step, the deprotonated phenolic hydroxyl group acts as a nucleophile, attacking the α,β-unsaturated ketone system of the chalcone (B49325) backbone. This ring-closing reaction is typically promoted by the same base used for the initial condensation or by the addition of an acid catalyst, leading to the formation of the six-membered pyranone ring characteristic of the chroman-4-one scaffold. nepjol.inforsc.org The entire sequence represents a powerful strategy for building the core structure with substitution at the 2-position dictated by the choice of the starting aldehyde. Various catalysts, including bases like piperidine (B6355638) or acids such as acetic acid, methanesulfonic acid, and p-toluenesulfonic acid, can facilitate the cyclization of the chalcone intermediate. nepjol.inforesearchgate.netnih.gov

Decarboxylative Michael Addition Reactions for Chromanone-Pyridine Systems

A distinct approach for creating C-C bonds in the synthesis of chroman-4-one derivatives involves decarboxylative reactions. A notable example is the doubly decarboxylative Michael-type addition of pyridylacetic acid to chromone-3-carboxylic acids. nih.gov This method, realized under Brønsted base catalysis, provides an effective route to biologically relevant 2-(pyridylmethyl)chroman-4-ones. nih.govacs.orgresearchgate.net

In this reaction, both the nucleophile (pyridylacetic acid) and the electrophile (chromone-3-carboxylic acid) are activated by the presence of a carboxylic acid moiety. nih.gov The carboxylate group serves a dual purpose: it enhances the reactivity of the starting materials and is subsequently removed via decarboxylation, driving the reaction forward. nih.gov This strategy avoids the need for pre-functionalized starting materials with leaving groups, offering a milder and often more direct route to chromanone-pyridine hybrid molecules. nih.gov Studies have confirmed the reaction proceeds through a decarboxylative pathway, and various bases like N-methylmorpholine (NMM) have been optimized for this transformation. nih.govacs.org

Photoredox-Neutral Alkene Acylarylation Approaches

Modern synthetic chemistry has introduced photoredox catalysis as a powerful tool for constructing complex molecules under mild conditions. One such innovation is the visible-light-driven photoredox-neutral alkene acylarylation, which enables metal- and oxidant-free access to 3-(arylmethyl)chroman-4-ones. This method relies on the generation of an acyl radical from readily available starting materials, which then initiates a cyclization cascade.

While this specific approach yields 3-substituted chroman-4-ones, related radical cascade annulation reactions of 2-(allyloxy)arylaldehydes have been extensively developed to synthesize a wide array of chroman-4-one derivatives functionalized at other positions. mdpi.comresearchgate.net These radical-triggered cyclizations provide access to valuable ester-containing and amide-containing chroman-4-one scaffolds. mdpi.comresearchgate.net

Synthesis of 6-Chloro-2-(pyridin-3-YL)chroman-4-one and Analogous Derivatives

The synthesis of the specific target compound, this compound, and its analogues leverages the general principles of chroman-4-one construction, with regioselectivity being controlled by the strategic choice of starting materials.

Specific Methodologies for 2-Pyridylethyl and Pyridylmethyl Chroman-4-ones

The synthesis of the title compound, which features a direct bond between the C-2 position and the pyridine (B92270) ring, is effectively achieved using the classical pathway described in section 2.1.1. The specific starting materials required are 5'-chloro-2'-hydroxyacetophenone (B72141) and pyridine-3-carboxaldehyde . A base-promoted Aldol condensation between these two precursors, followed by an intramolecular oxa-Michael ring closure, yields this compound. nih.govacs.orgnih.gov Microwave irradiation is often employed to accelerate this reaction. gu.se

For the synthesis of analogues with a methylene (B1212753) or ethylene (B1197577) linker, different strategies are employed. As detailed in section 2.1.2, 2-(pyridylmethyl)chroman-4-ones are synthesized via a doubly decarboxylative Michael addition of pyridylacetic acid to a substituted chromone-3-carboxylic acid. nih.gov This method has been used to produce a variety of derivatives, including a 6-chloro substituted analogue. nih.gov

Furthermore, 2-(pyridylethyl)chroman-4-one derivatives have also been synthesized and evaluated for their biological activity, demonstrating the modularity of these synthetic approaches for accessing a range of functionalized chroman-4-ones. gu.se

| Target Derivative | Synthetic Method | Key Starting Materials | Reference |

|---|---|---|---|

| 2-Aryl-chroman-4-one | Aldol Condensation & Oxa-Michael Cyclization | 2'-Hydroxyacetophenone, Aryl Aldehyde | rsc.orgnih.gov |

| 2-(Pyridylmethyl)chroman-4-one | Doubly Decarboxylative Michael Addition | Chromone-3-carboxylic acid, Pyridylacetic acid | nih.gov |

| This compound | Aldol Condensation & Oxa-Michael Cyclization | 5'-Chloro-2'-hydroxyacetophenone, Pyridine-3-carboxaldehyde | nih.govacs.org |

Regioselective Functionalization Strategies at C-2 and C-6 Positions

The synthesis of this compound is a prime example of regioselective functionalization, where substituents are precisely placed on the chroman-4-one core.

Functionalization at the C-6 Position: The introduction of the chlorine atom at the C-6 position is achieved by selecting the appropriately substituted starting material. The synthesis begins with 5'-chloro-2'-hydroxyacetophenone . acs.org The chloro substituent on this phenolic precursor is carried through the reaction sequence and ultimately dictates the substitution pattern on the benzo portion of the final chroman-4-one product. This illustrates a common and effective strategy where the functionalization of the aromatic ring is established prior to the heterocycle's construction. nih.gov

Functionalization at the C-2 Position: The regioselective installation of the pyridin-3-yl group at the C-2 position is controlled by the choice of the aldehyde coupling partner in the initial Claisen-Schmidt condensation. By using pyridine-3-carboxaldehyde , the resulting chalcone intermediate is primed to cyclize in a way that places the pyridine moiety exclusively at the C-2 position of the chroman-4-one ring. nih.govacs.org This high degree of regioselectivity is a hallmark of the chalcone cyclization pathway to flavanones and related structures. This contrasts with other methods that might functionalize the C-3 position, such as certain radical cascade reactions or reactions involving 3-chlorochromones. rsc.org

| Position | Functional Group | Regioselective Strategy | Reference |

|---|---|---|---|

| C-6 | Chloro | Use of 5'-chloro-2'-hydroxyacetophenone as starting material. | acs.orgnih.gov |

| C-2 | Pyridin-3-yl | Condensation with pyridine-3-carboxaldehyde followed by cyclization. | nih.gov |

Advanced Synthetic Methodologies and Future Directions in Chroman-4-one Synthesis

The synthesis of chroman-4-ones has evolved from classical methods to more sophisticated and efficient strategies. For a molecule like this compound, a key challenge lies in the controlled introduction of the chloro-substituent on the aromatic ring and the pyridinyl group at the stereogenic C2-position. While direct synthesis of this specific compound is not extensively documented in publicly available literature, its preparation can be envisaged through the adaptation of modern synthetic protocols developed for analogous 2-aryl and 6-halo-substituted chroman-4-ones.

One of the foremost advanced approaches involves the intramolecular cyclization of a suitable precursor. A plausible route would be the acid-catalyzed cyclization of a chalcone intermediate, specifically (E)-1-(5-chloro-2-hydroxyphenyl)-3-(pyridin-3-yl)prop-2-en-1-one. This method is a variation of the well-established Claisen-Schmidt condensation followed by an intramolecular Michael addition. The starting materials for this synthesis would be 5-chloro-2-hydroxyacetophenone and pyridine-3-carbaldehyde.

Another sophisticated strategy is the use of transition-metal-catalyzed cross-coupling reactions. For instance, a palladium-catalyzed Suzuki-Miyaura coupling could be employed to introduce the pyridin-3-yl group. This might involve the reaction of a 2-halo-6-chlorochroman-4-one with a pyridin-3-ylboronic acid derivative. This approach offers the advantage of modularity, allowing for the late-stage introduction of the pyridine moiety.

Biocatalysis represents a green and highly selective synthetic route. The asymmetric reduction of a prochiral chroman-4-one to a chiral chroman-4-ol is a known transformation. For instance, the reduction of 6-chlorochroman-4-one (B184904) to (S)-6-chlorochroman-4-ol has been achieved with high enantioselectivity using whole-cell biocatalysts like Lactobacillus paracasei. nih.gov This chiral alcohol could then be further functionalized at the 2-position to introduce the pyridinyl group, possibly through a Mitsunobu reaction or by conversion to a leaving group followed by nucleophilic substitution.

Future directions in the synthesis of complex chroman-4-ones are likely to focus on the development of one-pot, multicomponent reactions to increase efficiency and reduce waste. The use of flow chemistry for safer and more scalable synthesis is also a promising avenue. Furthermore, the exploration of novel catalytic systems, including photoredox catalysis, could open up new pathways for the construction of the chroman-4-one core and the introduction of diverse substituents. The development of enantioselective methods for the direct introduction of the 2-substituent on the pre-formed chroman-4-one ring remains a significant goal in the field.

Table 1: Comparison of Potential Synthetic Methodologies for this compound

| Methodology | Starting Materials | Key Steps | Advantages | Potential Challenges |

| Intramolecular Cyclization of Chalcone | 5-chloro-2-hydroxyacetophenone, pyridine-3-carbaldehyde | Claisen-Schmidt condensation, intramolecular Michael addition | Convergent synthesis, readily available starting materials. | Potential for side reactions, control of stereochemistry at C2. |

| Palladium-Catalyzed Cross-Coupling | 2-halo-6-chlorochroman-4-one, pyridin-3-ylboronic acid | Suzuki-Miyaura coupling | Modular, allows for late-stage functionalization. | Synthesis of the 2-halochroman-4-one precursor may be challenging. |

| Biocatalytic Approach | 6-chlorochroman-4-one | Asymmetric reduction, functionalization of the resulting alcohol. | High enantioselectivity, environmentally friendly. | Multi-step process, potential for racemization in subsequent steps. |

| One-Pot Multicomponent Reaction | Substituted phenol, aldehyde, and a suitable three-carbon component | Tandem reaction sequence | High atom economy, operational simplicity. | Optimization of reaction conditions can be complex. |

Mechanistic Investigations of Chemical Transformations

Elucidation of Reaction Pathways in Chroman-4-one Synthesis (e.g., Decarboxylative Processes)

The synthesis of chroman-4-ones bearing a pyridinyl substituent can be efficiently achieved through a doubly decarboxylative Michael-type addition reaction. nih.govnih.govdocumentsdelivered.com This methodology has been developed for the synthesis of 2-(pyridylmethyl)chroman-4-ones and has been a subject of mechanistic studies to confirm the reaction pathway. nih.govnih.govdocumentsdelivered.com A plausible mechanism for the formation of such compounds involves a cascade of reactions initiated by decarboxylation. nih.gov

The reaction typically involves the use of a pyridylacetic acid hydrochloride and a chromone-3-carboxylic acid as starting materials. nih.gov The process is often realized under basic conditions, which facilitates the initial decarboxylation events. nih.gov Two potential mechanistic scenarios can be envisioned for this transformation. The first pathway involves the classical Michael-type addition of the carbanion, generated from the decarboxylation of pyridylacetic acid, to the chromone-3-carboxylic acid, followed by a second decarboxylation. nih.gov

Alternatively, a second pathway proposes that the reaction is initiated by the decarboxylation of the chromone-3-carboxylic acid, followed by the addition of the pyridylacetic acid-derived nucleophile and a subsequent final decarboxylation. nih.gov Mechanistic studies have provided evidence supporting the doubly decarboxylative pathway. nih.govnih.govdocumentsdelivered.com These studies have confirmed that the presence of the carboxylic acid group is beneficial for the activation of the 2-methylpyridine (B31789) moiety, offering a valuable method for creating hybrid molecules containing both pyridine (B92270) and chromanone units. nih.gov

The general applicability of this decarboxylative strategy has been demonstrated through the synthesis of a variety of substituted (pyridyn-4-ylmethyl)chromanones. nih.gov While the specific synthesis of 6-Chloro-2-(pyridin-3-YL)chroman-4-one via this exact pathway is not explicitly detailed, the synthesis of the constitutional isomer, 6-Chloro-2-[(pyridin-2-yl)methyl]-3,4-dihydro-2H-1-benzopyran-4-one, has been reported, highlighting the feasibility of this approach for chloro-substituted pyridinyl chroman-4-ones. semanticscholar.org

Table 1: Key Reactants in the Decarboxylative Synthesis of Pyridinyl-Substituted Chroman-4-ones

| Reactant | Role | Reference |

|---|---|---|

| Pyridylacetic acid hydrochloride | Source of the pyridinylmethyl nucleophile | nih.gov |

| Chromone-3-carboxylic acid | Michael acceptor and precursor to the chroman-4-one core | nih.gov |

| Brønsted base | Catalyst to facilitate decarboxylation and addition | nih.gov |

Radical-Based Pathways in Functionalization Reactions of Chroman-4-ones

The functionalization of the chroman-4-one scaffold can also be achieved through radical-based pathways, offering alternative routes to introduce a variety of substituents. rsc.orgresearchgate.net These methods often involve the generation of a radical species that can then participate in cascade cyclization or coupling reactions. rsc.org

One such approach involves the cascade radical cyclization-coupling of 2-(allyloxy)arylaldehydes. rsc.org In this process, an acyl radical is generated in situ, which then undergoes an intramolecular addition onto the alkene. This is followed by a selective nucleophilic radical-electrophilic radical cross-coupling to yield functionalized chroman-4-ones. rsc.org This strategy allows for the introduction of phosphonate, azide, and hydroxy functionalities. rsc.org

Furthermore, radical cascade cyclizations of o-allyloxybenzaldehydes have been established as a powerful method for the synthesis of 3-substituted chroman-4-ones. researchgate.net The functionalization of 4-hydroxycoumarins, which can be considered precursors to certain chroman-4-one derivatives, has also been explored through radical pathways. nih.gov Upon deprotonation and excitation with light, 3-substituted 4-hydroxycoumarins can act as single-electron transfer (SET) reductants, generating radicals from stable substrates. nih.gov This leads to the direct synthesis of 3,3-disubstituted 2,4-chromandiones via a radical dearomatization process, enabling the incorporation of alkyl and perfluoroalkyl groups. nih.gov

While these radical-based functionalization methods have not been specifically reported for this compound, the general principles of generating radicals on the chroman-4-one core and subsequent reactions are applicable. The presence of the chloro and pyridinyl substituents would likely influence the reactivity and regioselectivity of such radical transformations.

Table 2: Overview of Radical-Based Functionalization Strategies for Chroman-4-one Scaffolds

| Radical Precursor/Method | Functional Group Introduced | Mechanistic Feature | Reference |

|---|---|---|---|

| 2-(allyloxy)arylaldehydes | Phosphonate, Azide, Hydroxy | Cascade radical cyclization-coupling | rsc.org |

| o-allyloxybenzaldehydes | Various substituents at C3 | Radical cascade cyclizations | researchgate.net |

| 3-substituted 4-hydroxycoumarins (via photoexcitation) | Alkyl, Perfluoroalkyl | Single-Electron Transfer (SET) initiated radical dearomatization | nih.gov |

Structure Activity Relationship Sar Studies of Chroman 4 One Derivatives

Positional and Substituent Effects on Biological Activity

The therapeutic potential of chroman-4-one derivatives can be significantly modulated by strategic substitutions at various positions of the core structure. Research has consistently shown that even minor alterations can lead to substantial changes in biological activity, highlighting a tight and predictable relationship between structure and function. acs.orgnih.gov

Impact of Substitution at the Chroman-4-one C-2 Position

The C-2 position of the chroman-4-one scaffold is a critical determinant of biological activity. Studies have demonstrated that the nature of the substituent at this position directly influences the compound's inhibitory effects. For instance, in the context of SIRT2 inhibition, the length and branching of an alkyl chain at C-2 are pivotal. acs.org

An n-pentyl group has been identified as optimal among various alkyl derivatives for SIRT2 inhibition. acs.org While an n-propyl chain also confers good activity, increasing the chain length to n-heptyl leads to a decrease in inhibitory effect. acs.org This suggests that a hydrophobic channel of a specific size accommodates this side chain. Furthermore, branching in the alkyl chain, such as an isopropyl group, diminishes activity compared to its linear counterpart. acs.org The introduction of bulky aromatic groups, like a phenyl group, also results in reduced inhibition, indicating that steric hindrance at the C-2 position is detrimental to activity. acs.org

These findings underscore the importance of the size and conformation of the C-2 substituent for optimal interaction with the biological target.

Influence of Halogenation at Chroman-4-one C-6 and C-8 Positions

Halogenation at the C-6 and C-8 positions of the chroman-4-one ring has been shown to be favorable for enhancing biological activity. Specifically, the introduction of larger, electron-withdrawing substituents at these positions is associated with increased potency. acs.orgnih.gov For instance, the synthesis of 6-fluoro-2-(oxiran-2-yl)chroman (B1141292) highlights the use of halogenation in creating building blocks for active pharmaceutical ingredients. nih.gov

Role of the Pyridyl Moiety and its Linker Length

The pyridyl moiety, a key feature of 6-Chloro-2-(pyridin-3-YL)chroman-4-one, plays a significant role in the molecule's biological activity. The nitrogen atom in the pyridine (B92270) ring can act as a hydrogen bond acceptor, facilitating interactions with the active site of target enzymes. The position of the nitrogen within the pyridine ring is also critical, as exemplified by the differing properties of N-(pyridin-2-yl), N-(pyridin-3-yl), and N-(pyridin-4-yl) derivatives in other heterocyclic systems. mdpi.com

The linker connecting the pyridyl group to the chroman-4-one core is another important determinant of activity. The length and flexibility of this linker can affect the orientation of the pyridyl moiety within the binding pocket. While direct data on the linker in this compound is not extensively detailed in the provided context, SAR studies on related compounds emphasize the importance of optimizing linker length to achieve potent biological activity. For instance, in a series of 6-(indol-2-yl)pyridine-3-sulfonamides, modifications to the linker and substituents were crucial for improving pharmacokinetic properties. nih.govresearchgate.net

SAR Profiling for Specific Biological Modulations

The structural modifications of chroman-4-one derivatives have been explored for their potential to modulate various biological targets, leading to the development of compounds with specific activities.

For instance, chroman-4-one derivatives have been identified as potent and selective inhibitors of SIRT2, an enzyme implicated in neurodegenerative diseases and cancer. acs.orgnih.gov SAR studies revealed that a combination of an alkyl chain of three to five carbons at the C-2 position, larger electron-withdrawing groups at the C-6 and C-8 positions, and an intact carbonyl group are crucial for high potency against SIRT2. nih.gov The stereochemistry at the C-2 position also plays a role, with one enantiomer sometimes exhibiting slightly higher potency. acs.org

Furthermore, chroman-4-one derivatives have been investigated as inhibitors of pteridine (B1203161) reductase 1 (PTR1), a target for anti-parasitic drugs. nih.gov These studies highlight the versatility of the chroman-4-one scaffold in targeting a range of enzymes. The introduction of hetero-functionalities into the chroman-4-one structure has also been explored to improve pharmacokinetic properties and develop compounds with antiproliferative effects in cancer cells. acs.org

The SAR data for various chroman-4-one derivatives provides a rational basis for the design of new compounds with improved potency and selectivity. The specific combination of a chloro-substituent at C-6 and a pyridyl moiety at C-2 in this compound suggests a design aimed at specific target interactions, likely leveraging the electronic effects of the chlorine and the hydrogen bonding potential of the pyridine ring.

| Compound Name | Structure | Key SAR Feature | Biological Target/Activity |

| 6,8-dibromo-2-pentylchroman-4-one | Dibromo substitution at C-6 and C-8, pentyl group at C-2 | Potent SIRT2 inhibitor nih.gov | |

| (S)-6,8-dibromo-2-pentylchroman-4-one | (S)-enantiomer | Slightly more potent SIRT2 inhibitor than the (R)-enantiomer acs.org | |

| 6-fluoro-2-(oxiran-2-yl)chroman | Fluoro substitution at C-6, oxiranyl group at C-2 | Building block for dl-nebivolol nih.gov | |

| N-(pyridin-3-yl)-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamide | Pyridin-3-yl amide | Analgesic and anti-inflammatory activity mdpi.com | |

| 6-(indol-2-yl)pyridine-3-sulfonamide derivatives | Indolyl and pyridyl moieties | Hepatitis C NS4B inhibitors nih.govresearchgate.net |

Computational Chemistry and Molecular Modeling

Molecular Docking and Ligand-Protein Interaction Analysis for Receptor Binding

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a potential drug molecule (ligand) might interact with a biological target, such as a protein receptor.

For compounds containing chroman-4-one or pyridine (B92270) scaffolds, molecular docking has been instrumental in identifying potential biological targets and explaining observed activities. For instance, studies on chroman-4-one derivatives have revealed their potential as inhibitors of enzymes like pteridine (B1203161) reductase 1 (PTR1), a target in parasitic diseases. nih.gov Docking studies of these derivatives into the active site of PTR1 have shown that the chroman-4-one scaffold can form key interactions, such as a π-sandwich with a phenylalanine residue and hydrogen bonds via its carbonyl group. nih.gov Similarly, docking simulations of novel 2-chloro-pyridine derivatives containing flavone (B191248) moieties into the active site of telomerase have been used to determine the probable binding model and rationalize their anticancer activity. sigmaaldrich.comnih.gov

In a hypothetical docking study of 6-Chloro-2-(pyridin-3-YL)chroman-4-one , the molecule would be placed into the binding site of a selected target protein. The software would then calculate the most stable binding pose and a corresponding binding energy or docking score. Key interactions would likely involve:

Hydrogen bonding: The carbonyl group of the chroman-4-one and the nitrogen atom of the pyridine ring are potential hydrogen bond acceptors.

π-π stacking: The aromatic rings of both the chroman and pyridine moieties could interact with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the protein's active site.

Halogen bonding: The chlorine atom at the 6-position could form halogen bonds, which are increasingly recognized as important in ligand-protein interactions.

The table below illustrates typical docking results from studies on related heterocyclic compounds, showing the target, the compound, and the reported binding affinity.

| Compound Class | Target Protein | Reported Binding Affinity / Docking Score | Key Interacting Residues (Example) |

| Chromone (B188151) Derivatives | Monoamine Oxidase B (MAO-B) | -10.402 kcal/mol | TYR398, TYR326, LYS296 nih.gov |

| Spirochromanone Hybrids | Acetylcholinesterase (AChE) | Binding Energy: -93.5 ± 11.9 kcal/mol | Not specified nih.gov |

| 2-chloro-pyridine Derivatives | Telomerase (3DU6) | IC50: 0.8 ± 0.07 µM | Not specified sigmaaldrich.comnih.gov |

This table is representative of data for related compound classes, not for this compound itself.

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. These calculations provide fundamental information about the molecule's stability, reactivity, and spectroscopic properties. DFT studies can determine the distribution of electron density, the energies of molecular orbitals, and the molecular electrostatic potential (MEP).

For heterocyclic systems similar to this compound, DFT calculations at levels like B3LYP/6-311G have been used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional structure, including bond lengths and angles. nih.gov

Analyze Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy gap between HOMO and LUMO indicates the molecule's chemical stability. A smaller gap suggests higher reactivity. nih.gov

Map Molecular Electrostatic Potential (MEP): The MEP map shows the charge distribution on the molecule's surface. Red regions indicate negative potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, prone to nucleophilic attack). researchgate.net For this compound, negative potential would be expected around the carbonyl oxygen and pyridine nitrogen.

A theoretical DFT study on a pyridyl-cholestane derivative successfully elucidated its multi-step reaction mechanism, identifying the rate-determining step by calculating the activation energy barriers for each intermediate. nih.gov Such analysis would be invaluable in understanding the synthesis and potential metabolic pathways of this compound.

The following table summarizes key parameters that would be obtained from a DFT analysis.

| Parameter | Description | Typical Application |

| HOMO-LUMO Energy Gap | The difference in energy between the highest occupied and lowest unoccupied molecular orbitals. | Indicates chemical reactivity and stability. nih.gov |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electronic charge distribution around the molecule. | Predicts sites for electrophilic and nucleophilic attack. researchgate.net |

| Natural Bond Orbital (NBO) Analysis | Analyzes charge transfer and hyperconjugative interactions within the molecule. | Provides insight into intramolecular stability and bonding. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. nih.gov |

Homology Modeling for Target Binding Site Prediction

When the experimental 3D structure of a target protein has not been determined (e.g., by X-ray crystallography or NMR spectroscopy), a computational technique called homology modeling can be used to build a predictive model. This method relies on the principle that proteins with similar amino acid sequences adopt similar three-dimensional structures.

The process involves:

Identifying a protein with a known 3D structure (the "template") that has a high sequence similarity to the target protein.

Aligning the amino acid sequence of the target with the template.

Building a 3D model of the target based on the coordinates of the template's backbone.

Modeling the side chains and refining the entire structure to achieve a stable, low-energy conformation.

While no specific studies report the use of homology modeling to predict a binding site for this compound, this approach is standard practice in drug discovery. If this compound were found to have activity against a protein with no available structure, homology modeling would be the first step toward enabling structure-based design efforts like molecular docking.

Structure-Based Drug Design Principles for Scaffold Optimization

Structure-Based Drug Design (SBDD) uses the three-dimensional structural information of the biological target to guide the design of more potent and selective inhibitors. Once a binding model for a compound like this compound is established, either from an experimental structure or a docking study, SBDD principles can be applied to optimize its scaffold.

This iterative process involves:

Identifying Key Interactions: Analyzing the binding pose to see which interactions (e.g., hydrogen bonds, hydrophobic contacts) are most critical for affinity.

Scaffold Hopping or Modification: Replacing or modifying parts of the molecule to enhance these interactions or to form new ones. For example, if an empty hydrophobic pocket is observed near the pyridine ring, one might add a small alkyl group to fill it, potentially increasing binding affinity.

Improving Physicochemical Properties: Modifying the structure to improve properties like solubility or metabolic stability while maintaining or improving binding.

Studies on chroman-4-one derivatives targeting parasitic enzymes have used crystallographic data to provide a basis for further scaffold optimization and structure-based design. nih.gov This allows for a rational approach to identifying novel compounds with improved potency.

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. A QSAR model is a mathematical equation that relates numerical descriptors of the molecules (e.g., describing their size, shape, lipophilicity, or electronic properties) to their activity (e.g., an IC₅₀ value).

To develop a QSAR model for chroman-4-one derivatives, one would need a dataset of structurally similar compounds with experimentally measured biological activity against a specific target. The general steps are:

Data Collection: Compile a set of analogous compounds with their measured activities.

Descriptor Calculation: For each molecule, calculate a range of molecular descriptors.

Model Building: Use statistical methods, like multiple linear regression (MLR) or machine learning algorithms, to build a model that correlates the descriptors with activity. mdpi.com

Validation: Test the model's predictive power using both internal and external validation sets.

A 3D-QSAR study on chromone derivatives as MAO inhibitors successfully created a predictive model (R² = 0.9064) that, along with a pharmacophore model, was used to screen for new potential inhibitors. nih.gov Although no specific QSAR model for this compound derivatives is currently published, this methodology represents a powerful tool for guiding the synthesis of new analogs with potentially enhanced activity.

Advanced Analytical Techniques in Chemical Research

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for determining the molecular structure of newly synthesized compounds. By interacting with molecules in distinct ways, different spectroscopic methods provide complementary pieces of information that, when combined, allow for a comprehensive structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and widely used technique for determining the structure of organic compounds in solution. It relies on the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C (carbon-13), to provide detailed information about the molecular framework, including the number and types of atoms, their connectivity, and their spatial relationships.

In ¹H NMR, the chemical shift (δ) of a proton is influenced by its local electronic environment. Protons in different parts of a molecule will resonate at different frequencies, providing a map of the various proton environments. Furthermore, the coupling of adjacent, non-equivalent protons results in the splitting of signals into multiplets, which reveals information about the number of neighboring protons.

¹³C NMR provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule typically gives rise to a distinct signal, allowing for the determination of the total number of carbon atoms. The chemical shift of each signal indicates the type of carbon (e.g., alkyl, alkenyl, aromatic, carbonyl).

While specific NMR data for 6-Chloro-2-(pyridin-3-YL)chroman-4-one is not available, representative data for analogous heterocyclic compounds provide insight into the expected spectral features. For instance, in a related chromanone structure, the protons of the chroman core and the substituent pyridine (B92270) ring would exhibit characteristic chemical shifts and coupling patterns.

Table 1: Representative ¹H NMR Data for a Chroman-4-one Analog (Note: This data is illustrative and not for this compound)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | 5.5 - 5.7 | dd | 12.0, 4.0 |

| H-3a | 3.0 - 3.2 | dd | 17.0, 12.0 |

| H-3b | 2.8 - 2.9 | dd | 17.0, 4.0 |

| H-5 | 7.8 - 7.9 | d | 2.5 |

| H-7 | 7.5 - 7.6 | dd | 8.8, 2.5 |

| H-8 | 7.0 - 7.1 | d | 8.8 |

Table 2: Representative ¹³C NMR Data for a Chroman-4-one Analog (Note: This data is illustrative and not for this compound)

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 78 - 80 |

| C-3 | 42 - 44 |

| C-4 | 190 - 192 |

| C-4a | 120 - 122 |

| C-5 | 128 - 130 |

| C-6 | 125 - 127 |

| C-7 | 136 - 138 |

| C-8 | 118 - 120 |

| C-8a | 160 - 162 |

Mass Spectrometry Techniques (e.g., LC-MS, GC-MS, ESI-HRMS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through the analysis of fragmentation patterns. When coupled with a chromatographic separation technique such as liquid chromatography (LC) or gas chromatography (GC), it becomes a powerful tool for identifying and quantifying components in a mixture.

High-resolution mass spectrometry (HRMS), often utilizing electrospray ionization (ESI), provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. This is crucial for confirming the identity of a newly synthesized compound. The fragmentation of the molecular ion in the mass spectrometer provides valuable structural information, as the molecule breaks apart at its weakest bonds, and the resulting fragment ions are detected.

For a compound like this compound, ESI-HRMS would be expected to show a prominent protonated molecular ion [M+H]⁺, and the isotopic pattern of this ion would confirm the presence of a chlorine atom.

Table 3: Representative ESI-HRMS Data for a Chroman-4-one Analog (Note: This data is illustrative and not for this compound)

| Ion | Calculated m/z | Observed m/z | Formula |

|---|

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups absorb IR radiation at characteristic frequencies, making IR spectroscopy an excellent tool for identifying the functional groups present in a molecule. In the context of a chroman-4-one derivative, key absorptions would include the C=O stretch of the ketone, C-O-C stretches of the ether linkage, and C=C and C-H stretches of the aromatic rings.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. The wavelengths of maximum absorbance (λmax) are characteristic of the chromophores (light-absorbing groups) within the molecule. For chroman-4-one derivatives, the aromatic rings and the carbonyl group constitute the primary chromophores, and their electronic transitions would give rise to distinct absorption bands in the UV-Vis spectrum.

Table 4: Representative IR and UV-Vis Data for a Chroman-4-one Analog (Note: This data is illustrative and not for this compound)

| Spectroscopic Technique | Wavenumber (cm⁻¹) / Wavelength (λmax, nm) | Assignment |

|---|---|---|

| IR | 1680 - 1700 | C=O (ketone) stretch |

| IR | 1600 - 1620 | C=C (aromatic) stretch |

| IR | 1200 - 1250 | C-O-C (ether) stretch |

| UV-Vis | 250 - 270 | π → π* transition |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for the purification of synthesized compounds and for the assessment of their purity. These methods separate the components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a highly efficient separation technique used to separate, identify, and quantify each component in a mixture. It is a cornerstone of purity assessment in pharmaceutical and chemical research. The separation is achieved by passing a pressurized liquid solvent containing the sample mixture through a column filled with a solid adsorbent material.

The choice of stationary phase (the column) and mobile phase (the solvent) is critical for achieving good separation. For chroman-4-one derivatives, reversed-phase HPLC is commonly employed, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water or methanol (B129727) and water, often with a small amount of an acid like formic acid or trifluoroacetic acid to improve peak shape. The purity of the compound is determined by the percentage of the total peak area that corresponds to the main component.

Table 5: Representative HPLC Conditions for a Chroman-4-one Analog (Note: This data is illustrative and not for this compound)

| Parameter | Condition |

|---|---|

| Column | C18 (4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time | 8 - 12 min |

Flash Column Chromatography

Flash column chromatography is a purification technique that uses a column packed with a solid adsorbent (stationary phase), typically silica (B1680970) gel, through which a solvent (mobile phase) is pumped under pressure to separate the components of a mixture. It is a rapid and efficient method for purifying moderate to large quantities of a compound.

The choice of the eluent system (the mobile phase) is crucial for successful separation and is often determined by preliminary analysis using thin-layer chromatography (TLC). For chroman-4-one derivatives, a mixture of a nonpolar solvent like hexane (B92381) or petroleum ether and a more polar solvent such as ethyl acetate (B1210297) is commonly used as the eluent. The polarity of the eluent is gradually increased to elute compounds of increasing polarity from the column.

Table 6: Representative Flash Column Chromatography Conditions for a Chroman-4-one Analog (Note: This data is illustrative and not for this compound)

| Parameter | Condition |

|---|---|

| Stationary Phase | Silica Gel (230-400 mesh) |

| Eluent System | Gradient of Hexane and Ethyl Acetate |

| Monitoring | Thin-Layer Chromatography (TLC) with UV visualization |

X-ray Diffraction Analysis for Solid-State Structure Elucidation

For a compound to be analyzed by single-crystal XRD, it must first be grown as a well-ordered, single crystal of suitable size. The crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, a detector records the intensity and position of the diffracted X-rays. This data is then processed to generate an electron density map, from which the atomic positions can be determined.

A hypothetical table of crystallographic data for this compound, based on typical values for similar organic compounds, is presented below to illustrate the type of information obtained from an XRD experiment.

| Crystallographic Parameter | Hypothetical Value |

| Chemical Formula | C₁₄H₁₀ClNO₂ |

| Formula Weight | 259.69 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.3 |

| c (Å) | 10.1 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 1015 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.70 |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentage of each element present in a compound. This experimental data is then compared to the theoretical elemental composition calculated from the compound's molecular formula. A close correlation between the experimental and theoretical values serves as a crucial verification of the compound's purity and empirical formula.

The most common method for determining the carbon, hydrogen, and nitrogen content of an organic compound is combustion analysis. A small, precisely weighed sample of the substance is combusted in a stream of oxygen at high temperatures. The combustion products—carbon dioxide, water, and nitrogen gas—are collected and quantified. From the masses of these products, the mass percentages of carbon, hydrogen, and nitrogen in the original sample can be calculated. The percentage of chlorine is typically determined by other methods, such as titration after combustion.

For this compound, with the molecular formula C₁₄H₁₀ClNO₂, the theoretical elemental composition can be calculated as follows:

| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon (C) | 12.01 | 14 | 168.14 | 64.78 |

| Hydrogen (H) | 1.01 | 10 | 10.10 | 3.89 |

| Chlorine (Cl) | 35.45 | 1 | 35.45 | 13.65 |

| Nitrogen (N) | 14.01 | 1 | 14.01 | 5.40 |

| Oxygen (O) | 16.00 | 2 | 32.00 | 12.32 |

| Total | 259.70 | 100.00 |

An experimental elemental analysis of a pure sample of this compound would be expected to yield results that are in very close agreement (typically within ±0.4%) with these theoretical values, thus confirming its elemental composition.

Biological Targets and Mechanistic Insights in Vitro and Preclinical

Modulation of Sirtuin 2 (Sirt2) Enzyme Activity

The chroman-4-one scaffold, central to the structure of 6-Chloro-2-(pyridin-3-YL)chroman-4-one, is recognized as a potent and selective inhibitor of Sirtuin 2 (SIRT2). acs.orgnih.govnih.gov SIRT2 is an NAD⁺-dependent deacetylase involved in various cellular processes, including cell cycle regulation and tubulin deacetylation. Its inhibition is a therapeutic strategy under investigation for cancer and neurodegenerative diseases. helsinki.finih.gov

Compounds based on the chroman-4-one framework have demonstrated high selectivity for SIRT2 over other sirtuin isoforms like SIRT1 and SIRT3. nih.gov Structure-activity relationship (SAR) studies highlight the critical role of specific substitutions on the chroman-4-one ring for potent inhibition.

Key structural features for SIRT2 inhibition include:

The Carbonyl Group: The ketone at the C-4 position is essential for inhibitory activity. nih.gov

Substitution at C-2: Introduction of various moieties, including aromatic heterocycles like the pyridine (B92270) ring found in the target compound, is a strategy to enhance inhibitory potency and improve properties. acs.org

Substitution at C-6 and C-8: Larger, electron-withdrawing groups, such as the chloro-substituent in the target compound, are favorable for activity. nih.govresearchgate.net The absence of substituents on the aromatic ring can lead to a complete loss of inhibitory function. nih.gov

The proposed binding mode, based on homology models, suggests that these inhibitors interact with the enzyme's active site. nih.gov The mechanism of action is consistent with the hyperacetylation of known SIRT2 substrates. acs.orgnih.gov

Table 1: Structure-Activity Relationship (SAR) for Chroman-4-one Based SIRT2 Inhibitors

| Position | Structural Feature | Impact on SIRT2 Inhibition | Reference |

|---|---|---|---|

| C-4 | Carbonyl (ketone) group | Essential for activity | nih.gov |

| C-2 | Alkyl or Heteroaryl groups (e.g., Pyridine) | Modulates potency and properties | acs.org |

| C-6 | Electron-withdrawing group (e.g., Chloro) | Favorable for high potency | nih.govresearchgate.net |

| C-8 | Electron-withdrawing group (e.g., Bromo) | Favorable for high potency | nih.govresearchgate.net |

The inhibition of SIRT2 by chroman-4-one derivatives, including those with a 3-pyridinyl moiety, correlates directly with antiproliferative effects in various human cancer cell lines. acs.orgnih.gov Studies have demonstrated activity in breast cancer (MCF-7) and lung carcinoma (A549) cells. acs.orghelsinki.finih.gov

The primary mechanism for this anticancer effect is the inhibition of SIRT2's deacetylase activity on α-tubulin. nih.govhelsinki.fi This leads to an increase in the acetylation level of α-tubulin, a state which has been linked to the inhibition of tumor growth and cell proliferation. nih.govnih.gov The antiproliferative potency of these compounds has been shown to directly correlate with their SIRT2 inhibitory activity, indicating a clear on-target effect within the cancer cells. acs.orgnih.gov

Interaction with Pteridine (B1203161) Reductase 1 (PTR1) in Parasitic Protozoa

The chroman-4-one scaffold has been identified as an inhibitor of Pteridine Reductase 1 (PTR1), a key enzyme in the metabolism of trypanosomatid parasites like Trypanosoma brucei and Leishmania major. These parasites are responsible for devastating diseases such as Human African Trypanosomiasis and Leishmaniasis. PTR1 is a crucial drug target as it provides a rescue pathway for folate metabolism, making its inhibition detrimental to parasite survival.

A study focusing on chroman-4-one analogues demonstrated their inhibitory activity against PTR1 from both Trypanosoma brucei (TbPTR1) and Leishmania major (LmPTR1). One specific analogue, referred to as compound 1 in the study, showed activity against both the enzymes and the parasites themselves, with a favorable selectivity index and low toxicity. This highlights the potential of the chroman-4-one scaffold for the development of novel anti-parasitic agents that could target multiple PTR1 variants.

To understand the inhibitory mechanism at an atomic level, crystal structures of both TbPTR1 and LmPTR1 were solved in complex with a chroman-4-one inhibitor (compound 1 ). These structures provide critical insights into how the ligand binds within the enzyme's active site.

In the TbPTR1 complex, the chroman-4-one core of the inhibitor is positioned in a π-sandwich between the nicotinamide (B372718) ring of the NADP⁺ cofactor and the side chain of a Phenylalanine residue (Phe97). Key interactions that stabilize the binding include:

A hydrogen bond between the hydroxyl group at the C-6 position and the β-phosphate of NADP⁺.

A hydrogen bond from the carbonyl group at C-4 to an Arginine residue (Arg17).

The ether oxygen of the chroman ring points towards Aspartate (Asp161) and Tyrosine (Tyr174) residues.

Similar interactions were observed in the LmPTR1 complex, indicating a conserved binding mode across species. This structural information is invaluable for future structure-based drug design efforts aimed at optimizing the chroman-4-one scaffold to create more potent and selective PTR1 inhibitors.

Table 2: Key Binding Interactions of a Chroman-4-one Inhibitor with Parasitic PTR1

| Inhibitor Moiety | Enzyme Residue/Cofactor | Type of Interaction | Target Enzyme |

|---|---|---|---|

| Chroman-4-one Core | Phe97 (Tb) / Phe113 (Lm) & NADP⁺ | π-stacking (sandwich) | TbPTR1 & LmPTR1 |

| C-6 Hydroxyl Group | NADP⁺ β-phosphate | Hydrogen Bond | TbPTR1 & LmPTR1 |

| C-4 Carbonyl Group | Arg17 (Lm) | Hydrogen Bond | LmPTR1 |

Agonist and Antagonist Activities at G Protein-Coupled Receptors (e.g., GPR55)

The related chromen-4-one (or flavone) scaffold has been investigated for its activity at the orphan G protein-coupled receptor GPR55. This receptor is implicated in various physiological and pathological processes, making it an emerging therapeutic target.

Studies on a series of chromen-4-one derivatives revealed that the scaffold can be tuned to act as either a GPR55 agonist or antagonist, depending on the substitution pattern. This demonstrates that the core structure is a viable starting point for developing GPR55 modulators. The efficacy of these compounds ranged from full agonists to partial agonists to antagonists.

A key finding was the importance of the carbonyl oxygen at the C-4 position for GPR55 binding and activation, likely acting as a hydrogen bond acceptor. When this oxygen was replaced with sulfur, the agonistic activity was lost, and the compound became a very weak antagonist. This underscores the critical role of the 4-oxo group, which is present in this compound. While direct studies on the target compound's GPR55 activity are not specified, the research on the closely related chromen-4-one class suggests that this family of compounds has the potential to modulate GPR55 signaling.

Antifungal Mechanisms of Action against Specific Fungal Strains

No specific studies have been published detailing the antifungal mechanisms of action of this compound against any fungal strains. While the broader class of chromone (B188151) derivatives has been investigated for antifungal properties, with some compounds showing activity against Candida species and Aspergillus species, the antifungal potential and mechanistic pathways of this compound remain uninvestigated. tandfonline.comnih.govnih.gov Research into its effects on fungal cell wall integrity, membrane permeability, and ergosterol (B1671047) synthesis would be required to elucidate any potential antifungal properties.

Mechanisms Underlying Anticancer Effects (e.g., Cell Cycle Perturbation, Apoptosis Induction)

There is no available research on the anticancer effects of this compound. While various substituted chroman-4-ones and related heterocyclic compounds have been synthesized and evaluated for their potential to induce cell cycle arrest and apoptosis in cancer cell lines, this specific compound has not been among those studied. tandfonline.comnih.govnih.gov Therefore, its effects on cell proliferation, apoptosis pathways (e.g., caspase activation, Bcl-2 family protein modulation), and cell cycle checkpoints are unknown.

Peptidomimetic Applications and Somatostatin (B550006) Receptor Modulation

The chroman-4-one scaffold has been explored as a basis for developing peptidomimetics, including those targeting somatostatin receptors. gu.se These scaffolds can be functionalized to mimic the key amino acid side chains of peptides, potentially leading to the development of receptor agonists or antagonists. However, there is no specific data on the application of this compound as a peptidomimetic or its ability to modulate somatostatin receptors. nih.govnih.gov Further research would be needed to synthesize and test this compound for its affinity and activity at somatostatin receptor subtypes.

Q & A

Q. Basic

HPLC-PDA : Purity >95% (C18 column, acetonitrile/water gradient) .

HRMS : Confirm molecular ions (e.g., [M+H]+ at m/z 299.0245 for C14H9ClNO2) .

1H/13C NMR : Key signals include δ 8.5–8.7 ppm (pyridyl H) and δ 170–175 ppm (ketone C=O) .

Advanced

Single-crystal X-ray diffraction (SCXRD) resolves conformational ambiguities. For example, the title compound’s crystal system (monoclinic, space group P21/c) confirms bond lengths (C–Cl: 1.74 Å) and torsion angles critical for docking studies . Discrepancies between computational (DFT) and experimental (SCXRD) geometries highlight the need for multi-method validation .

How do researchers design SAR studies to optimize this compound’s bioactivity?

Advanced

SAR strategies include:

Substitution at C-6 : Chloro vs. fluoro groups modulate steric bulk and electronic effects. Fluorine’s -I effect increases electrophilicity, enhancing enzyme inhibition .

Heterocycle variation : Replacing pyridine with imidazole reduces potency (IC50 >10 μM), indicating pyridyl’s role in π-stacking .

Ring saturation : Dihydro derivatives (e.g., 3,4-dihydro-2H-chromen-4-one) show 10-fold lower activity, underscoring the necessity of the conjugated ketone .

Contradictions in substituent effects (e.g., methoxy groups improving solubility but reducing binding) necessitate free-energy perturbation (FEP) simulations to predict optimal substitutions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.